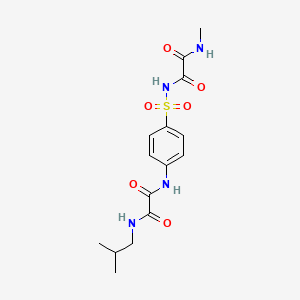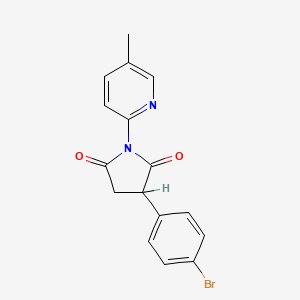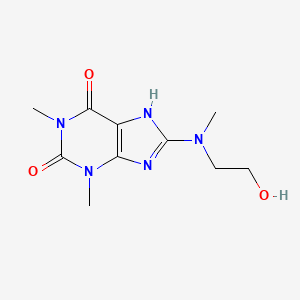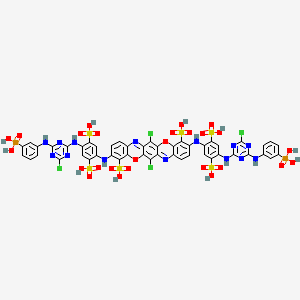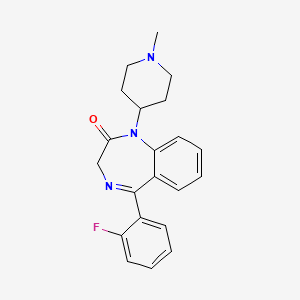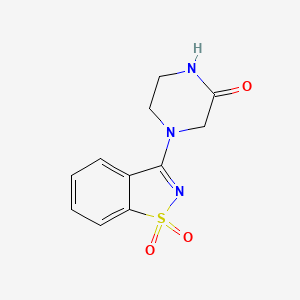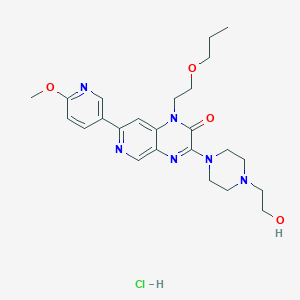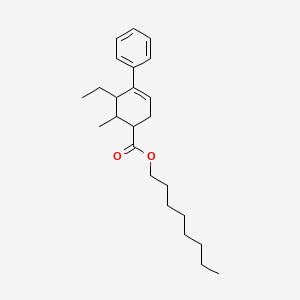
Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate: is a chemical compound with the molecular formula C24H36O2 and a molecular weight of 356.5414 g/mol . It is an ester derived from 3-cyclohexene-1-carboxylic acid, with a complex structure that includes octyl, methyl, ethyl, and phenyl groups attached to a cyclohexene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate typically involves esterification reactions. One common method is the reaction of 3-cyclohexene-1-carboxylic acid with octanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: : Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: : Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines or alcohols.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Different esters, amides.
Applications De Recherche Scientifique
Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the formulation of fragrances and flavors due to its aromatic properties.
Mécanisme D'action
The mechanism of action of Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl and cyclohexene moieties may contribute to the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate
- Butyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate
- Hexyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate
Uniqueness: : Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate is unique due to its longer octyl chain, which can influence its solubility, volatility, and interaction with biological membranes. This structural feature may enhance its applications in various fields, including pharmaceuticals and industrial formulations .
Propriétés
Numéro CAS |
61295-80-5 |
|---|---|
Formule moléculaire |
C24H36O2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
octyl 5-ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C24H36O2/c1-4-6-7-8-9-13-18-26-24(25)22-16-17-23(21(5-2)19(22)3)20-14-11-10-12-15-20/h10-12,14-15,17,19,21-22H,4-9,13,16,18H2,1-3H3 |
Clé InChI |
WDMMUDLOXMIMCJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1CC=C(C(C1C)CC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


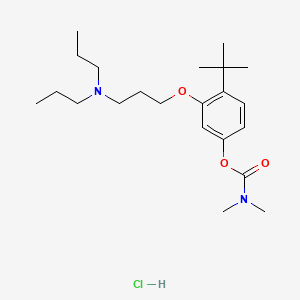
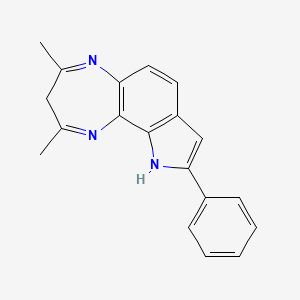
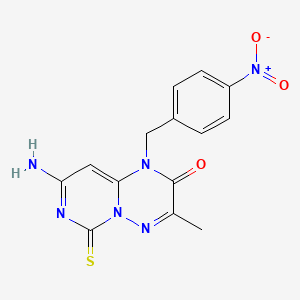
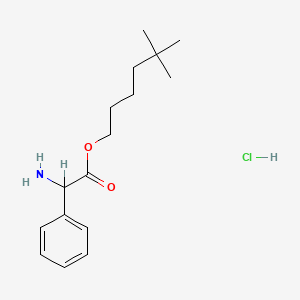
![3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide](/img/structure/B15188960.png)
